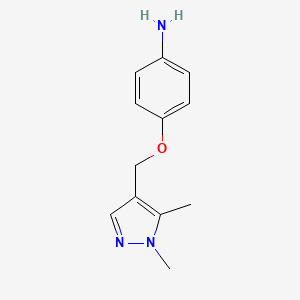
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound features a pyrazole ring substituted with dimethyl groups and an aniline moiety connected via a methoxy linker. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which include 4-[(1,5-dimethyl-1h-pyrazol-4-yl)methoxy]aniline, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may affect pathways related to the life cycle of leishmania and plasmodium species .
Result of Action
Given its potential antileishmanial and antimalarial activities, it may inhibit the growth or proliferation of leishmania and plasmodium species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 1 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Methoxy Linker: The methoxy group is introduced by reacting the dimethyl-substituted pyrazole with an appropriate methoxy-containing reagent, such as methoxybenzyl chloride, under basic conditions.
Formation of the Aniline Moiety: Finally, the aniline moiety is introduced by reacting the intermediate with aniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrazole derivatives, including their antileishmanial and antimalarial properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Methoxyaniline: An aniline derivative with a methoxy group, similar to the methoxy linker in the target compound.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group instead of the methoxy linker.
Uniqueness
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline is unique due to the combination of the pyrazole ring, dimethyl substitution, methoxy linker, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Propiedades
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-10(7-14-15(9)2)8-16-12-5-3-11(13)4-6-12/h3-7H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVICEZPPVOGFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973713.png)
![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)
![2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2973715.png)
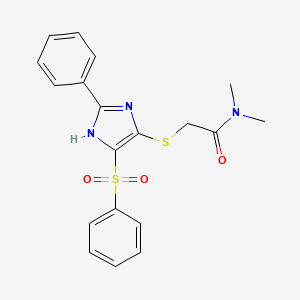
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)
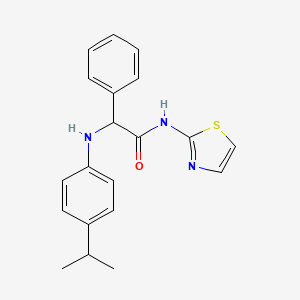
![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)
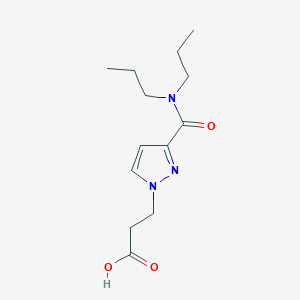
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)
![ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)
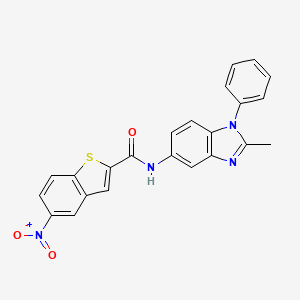
![4-({1-[(2,5-Difluorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
